molecular formula C10H16N2O7 B1671460 gamma-Glutamylglutamate CAS No. 1116-22-9

gamma-Glutamylglutamate

Cat. No. B1671460
CAS RN: 1116-22-9
M. Wt: 276.24 g/mol
InChI Key: OWQDWQKWSLFFFR-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gamma-Glutamylglutamate (γ-Glu-Glu) is a compound that plays a variety of roles in diverse organisms. It is involved in glutathione metabolism and plays critical roles in antioxidant defense, detoxification, and inflammation processes .


Synthesis Analysis

γ-Glutamyltranspeptidases (γ-GTs) are ubiquitous enzymes that catalyze the hydrolysis of γ-glutamyl bonds in glutathione and glutamine and the transfer of the released γ-glutamyl group to amino acids or short peptides . These enzymes are involved in glutathione metabolism and play critical roles in antioxidant defense, detoxification, and inflammation processes .


Molecular Structure Analysis

Gamma glutamyl transferases (GGT) are highly conserved enzymes that occur from bacteria to humans. They remove terminal γ-glutamyl residue from peptides and amides . The available data indicate that the members of the GGT family share common structural features but are functionally heterogeneous .


Chemical Reactions Analysis

GGT is a two-substrate enzyme catalyzing the transfer of γ-glutamyl moiety from donor substrates, such as glutathione/glutamine, to an acceptor substrate, which can be water (hydrolysis) or other amino acids/small peptides (transpeptidation) or the donor itself (autotranspeptidation) .


Physical And Chemical Properties Analysis

The main biochemical and structural properties of γ-GTs isolated from different sources, as well as their conformational stability and mechanism of catalysis, are described and examined with the aim of contributing to the discussion on their structure–function relationships .

Scientific Research Applications

Nutraceutical and Critical Illness Recovery

Recent clinical and experimental data suggest that glutamine, traditionally considered nonessential, becomes conditionally essential following critical illness and injury. It has demonstrated numerous benefits in models of critical illness, including improved gut barrier function, immune cell function, and reduced mortality. High-dose, parenteral glutamine shows the greatest potential benefit in critically ill patients, warranting further clinical trials as a pharmacologic supplement to standard nutrition (Kelly & Wischmeyer, 2003).

Skeletal Muscle and Disease Metabolism

Glutamate, involved in numerous metabolic pathways, has its metabolism in skeletal muscle disturbed in diseases. It plays a crucial role in energy provision during exercise by participating in the tricarboxylic acid and purine nucleotide cycles. Modulating muscle glutamate concentration through nutritional supplementation or exercise could improve glutamate metabolism in healthy individuals and patients with acute or chronic disease (Rutten et al., 2005).

Biomarker for Disease Risk

Gamma-glutamyltransferase (GGT) is a serum marker linked to increased risk of various diseases, including cardiovascular disease, diabetes, and metabolic syndrome. Elevated GGT levels are predictive of disease risk across different genders and ethnicities, making it a superior marker for future disease risk assessment (Koenig & Seneff, 2015).

Biopolymer Production and Application

Poly (γ-glutamic acid) (PGA), produced by Bacillus subtilis, is a biodegradable, water-soluble biopolymer with applications in food, pharmaceuticals, healthcare, and water treatment. Its production has been established on an industrial scale, with ongoing research into optimizing fermentative production and characterizing PGA for new applications (Bajaj & Singhal, 2011).

Corrosion Inhibition

Glutamic acid and its derivatives have been investigated as corrosion inhibitors for metals. Their efficacy as corrosion inhibitors depends on experimental conditions, showing potential for industrial applications in protecting metal surfaces (Hamadi et al., 2018).

Safety And Hazards

Currently, there is no numerical safe intake level (ADI) specified for glutamic acid and glutamates used as food additives in the EU. In the EU, the addition of glutamates is generally permitted up to a maximum level of 10 g/kg of food .

properties

IUPAC Name

(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O7/c11-5(9(16)17)1-3-7(13)12-6(10(18)19)2-4-8(14)15/h5-6H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQDWQKWSLFFFR-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CCC(=O)O)C(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N[C@@H](CCC(=O)O)C(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20912237
Record name N-(4-Amino-4-carboxy-1-hydroxybutylidene)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name gamma-Glutamylglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011737
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

gamma-Glutamylglutamate

CAS RN

1116-22-9
Record name L-γ-Glutamyl-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1116-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Glutamylglutamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Amino-4-carboxy-1-hydroxybutylidene)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-γ-L-glutamyl-L-glutamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.940
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .GAMMA.-GLUTAMYLGLUTAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6018KCN7X2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name gamma-Glutamylglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011737
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
gamma-Glutamylglutamate
Reactant of Route 2
Reactant of Route 2
gamma-Glutamylglutamate
Reactant of Route 3
Reactant of Route 3
gamma-Glutamylglutamate
Reactant of Route 4
Reactant of Route 4
gamma-Glutamylglutamate
Reactant of Route 5
Reactant of Route 5
gamma-Glutamylglutamate
Reactant of Route 6
Reactant of Route 6
gamma-Glutamylglutamate

Citations

For This Compound
162
Citations
J Huang, B Zhao, SJ Weinstein… - BMC …, 2022 - bmcmedicine.biomedcentral.com
… death up to model step five, including gamma-glutamylglutamate, heptenedioate (C7:1-DC), … stepwise regression models, including gamma-glutamylglutamate, heptenedioate (C7:1-DC)…
Number of citations: 7 bmcmedicine.biomedcentral.com
C Priolo, D Khabibullin, E Reznik… - Proceedings of the …, 2018 - National Acad Sciences
… The components of glutathione metabolism that were decreased in ChRCC included seven gamma-glutamyl amino acids (gamma-glutamylphenylalanine, gamma-glutamylglutamate, …
Number of citations: 59 www.pnas.org
R Kannan, JF Kuhlenkamp… - The Journal of …, 1990 - Am Soc Clin Investig
Information on the origin of brain glutathione and the possibility of its transport from blood to brain is limited. We found a substantial uptake of 35S-labeled glutathione by the rat brain …
Number of citations: 216 www.jci.org
RF Rotundo - 1996 - elibrary.ru
… $, followed by PteGlu$\sb2$ then $\gamma$-glutamylglutamate. Secreted enzyme has K$\sb{\rm m}… $\gamma$-glutamylglutamate for which there is no difference with H35 cell enzyme. …
Number of citations: 0 elibrary.ru
R Kannan, JF Kuhlenkamp, M Ookhtens… - Journal of Pharmacology …, 1992 - ASPET
… The BUIs of tracer 35S-GSH uptake in the presence or absence of 1 to 20 mM cysteine, glutathione disulfide, gamma-glutamylglutamate, gamma-glutamyl-p-nitroanilide and 2-…
Number of citations: 79 jpet.aspetjournals.org
LH Lash, DP Jones - Molecular pharmacology, 1985 - ASPET
… Sodium-dependent DCVG uptake was inhibited by glutathione, glutathione disulfide, and gamma-glutamylglutamate, but not by the corresponding cysteine S-conjugate, S-(1,2-…
Number of citations: 108 molpharm.aspetjournals.org
LH Lash, DP Jones - Journal of Biological Chemistry, 1984 - Elsevier
… The membrane also showed Na+-dependent transport of glutathione disulfide (GSSG) and gamma-glutamylglutamate. These results show that specificity resides in the gamma-…
Number of citations: 251 www.sciencedirect.com
DJ Tandberg, J Cahill, CR Kelsey - International Journal of …, 2016 - redjournal.org
… At 2 weeks, gamma-glutamylglutamate, ophthalmate, and adipoylcarnitine were most discriminatory. Conclusion: In this exploratory analysis, we were unable to identify a specific …
Number of citations: 2 www.redjournal.org
TM Hagen, DP Jones - American Journal of Physiology …, 1987 - journals.physiology.org
… Transport was inhibited by the GSH analogues ophthalmic acid and gamma-glutamylglutamate when added to the lumen. Probenecid caused inhibition only when added on the …
Number of citations: 128 journals.physiology.org
A Halama, BS Guerrouahen, J Pasquier… - Scientific reports, 2017 - nature.com
… (EPA 20:5n3)), one dipeptide (gamma-glutamylglutamate) and two nucleotide sugars (isobar: UDP-… The PUFA’s and gamma-glutamylglutamate were increased and nucleotide sugars …
Number of citations: 26 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.